

# Spectroscopic Characterization of O-Propyl-L-tyrosine: A Technical Guide

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## Compound of Interest

Compound Name: *O-Propyl-L-tyrosine*

CAS No.: 32795-53-2

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **O-Propyl-L-tyrosine**, a derivative of the amino acid L-tyrosine. For researchers in drug development and related scientific fields, a thorough understanding of the structural and analytical characteristics of such molecules is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **O-Propyl-L-tyrosine**, grounded in established spectroscopic principles and comparative data from analogous compounds. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in public databases, this guide offers a robust, predictive framework for its characterization.

## Molecular Structure and Key Features

**O-Propyl-L-tyrosine** possesses the fundamental structure of L-tyrosine, with the phenolic hydroxyl group alkylated to form a propyl ether. This modification significantly influences its spectroscopic signature, particularly in the NMR and IR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **O-Propyl-L-tyrosine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide a detailed map of the carbon-hydrogen framework.

## Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for the acquisition of NMR spectra of amino acid derivatives, designed to ensure high-quality, reproducible data.

### Sample Preparation:

- Dissolve 5-10 mg of the analyte (**O-Propyl-L-tyrosine**) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g.,  $-\text{NH}_2$  and  $-\text{COOH}$ ). For amino acids,  $\text{D}_2\text{O}$  is often used, which will result in the exchange of labile protons with deuterium, leading to the disappearance of their signals in the  $^1\text{H}$  NMR spectrum.
- Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3- $\text{d}_4$  acid, sodium salt (DSS), for accurate chemical shift referencing (0 ppm).

### Instrumental Parameters ( $^1\text{H}$ NMR):

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

### Instrumental Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance sensitivity.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, as  $^{13}\text{C}$  has a low natural abundance.
- Temperature: 298 K.

## Expected $^1\text{H}$ NMR Spectrum of O-Propyl-L-tyrosine

The predicted  $^1\text{H}$  NMR spectrum will exhibit signals corresponding to the propyl group, the amino acid backbone, and the aromatic ring.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.2	Doublet	2H	Aromatic (H-2', H-6')
~6.8-6.9	Doublet	2H	Aromatic (H-3', H-5')
~4.0-4.1	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~3.7-3.8	Triplet/Doublet of Doublets	1H	$\alpha$ -CH
~3.0-3.2	Multiplet	2H	$\beta$ -CH <sub>2</sub>
~1.7-1.8	Sextet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.9-1.0	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- The aromatic region will show two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the propoxy group (H-3', H-5') will be shifted upfield compared to

those ortho to the alanine side chain (H-2', H-6').

- The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.
- The protons of the amino acid backbone ( $\alpha$ -CH and  $\beta$ -CH<sub>2</sub>) will appear as multiplets in the aliphatic region. The exact chemical shifts and multiplicities will be dependent on the solvent and pH.

## Expected <sup>13</sup>C NMR Spectrum of O-Propyl-L-tyrosine

The predicted <sup>13</sup>C NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~175-178	COOH
~158-160	C-4'
~130-132	C-2', C-6'
~128-130	C-1'
~114-116	C-3', C-5'
~69-71	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~55-57	$\alpha$ -CH
~37-39	$\beta$ -CH <sub>2</sub>
~22-24	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~10-12	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Interpretation of the <sup>13</sup>C NMR Spectrum:

- The carbonyl carbon of the carboxylic acid will be the most downfield signal.

- The aromatic carbons will appear in the range of 114-160 ppm. The carbon attached to the propoxy group (C-4') will be the most downfield among the aromatic signals.
- The carbons of the propyl group and the amino acid backbone will be found in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Experimental Protocol: Acquiring an IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid sample like an amino acid derivative is the Potassium Bromide (KBr) pellet technique.

- Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

### Expected IR Spectrum of O-Propyl-L-tyrosine

The IR spectrum of **O-Propyl-L-tyrosine** will display characteristic absorption bands for its functional groups.

Frequency Range (cm <sup>-1</sup> )	Vibration	Assignment
3200-2800	N-H stretch	Primary amine (-NH <sub>2</sub> )
3300-2500	O-H stretch	Carboxylic acid (-COOH)
3000-2850	C-H stretch	Aliphatic (propyl and amino acid backbone)
~3030	C-H stretch	Aromatic
~1750-1700	C=O stretch	Carboxylic acid (-COOH)
~1610, ~1510	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1175	C-O stretch	Carboxylic acid

#### Interpretation of the IR Spectrum:

- The broad absorption in the high-frequency region (3300-2500 cm<sup>-1</sup>) is characteristic of the O-H stretching of the carboxylic acid, which is often superimposed with the N-H stretching of the amine.
- The presence of both aliphatic and aromatic C-H stretching vibrations will be observed just below and above 3000 cm<sup>-1</sup>, respectively.
- A strong absorption band for the carbonyl group (C=O) of the carboxylic acid will be present around 1750-1700 cm<sup>-1</sup>.
- The characteristic C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1610 and 1510 cm<sup>-1</sup>.
- A key indicator of the O-propylation will be the strong C-O stretching band of the aryl ether around 1250 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

## Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of amino acids and their derivatives.

- **Sample Preparation:** Prepare a dilute solution of the sample (1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or acetic acid to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated (or deprotonated in negative ion mode).
- **Mass Analysis:** The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

## Expected Mass Spectrum of O-Propyl-L-tyrosine

The molecular formula of **O-Propyl-L-tyrosine** is  $\text{C}_{12}\text{H}_{17}\text{NO}_3$ , and its monoisotopic mass is approximately 223.1208 g/mol .

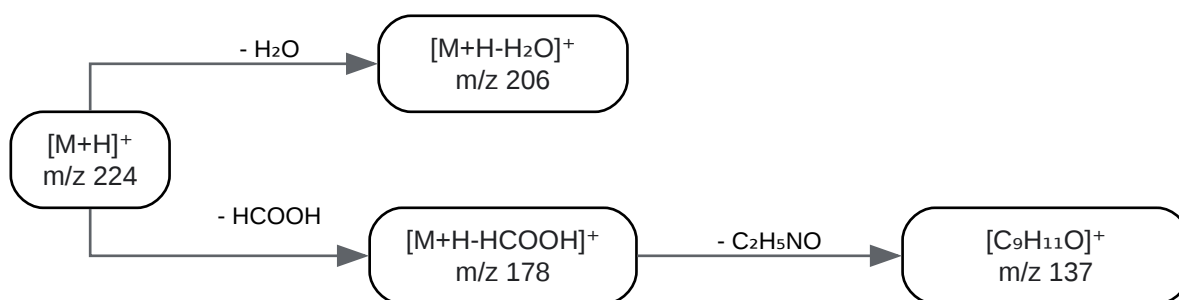
Positive Ion Mode ESI-MS:

- $[\text{M}+\text{H}]^+$ : The most prominent peak is expected to be the protonated molecule at an  $m/z$  of approximately 224.1281.
- $[\text{M}+\text{Na}]^+$ : An adduct with sodium ions may also be observed at an  $m/z$  of approximately 246.1100.

Fragmentation (MS/MS):

Tandem mass spectrometry (MS/MS) of the  $[M+H]^+$  ion can provide valuable structural information. Key expected fragment ions include:

- Loss of  $H_2O$ : A peak at  $m/z \sim 206$ , corresponding to the loss of a water molecule from the carboxylic acid group.
- Loss of  $COOH$ : A peak at  $m/z \sim 178$ , resulting from the loss of the carboxyl group as formic acid.
- Cleavage of the  $\beta$ -carbon and the aromatic ring: A characteristic fragment at  $m/z \sim 137$ , corresponding to the tropylium-like ion of the propoxy-substituted benzyl group.



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Caption: Predicted MS/MS fragmentation of **O-Propyl-L-tyrosine**.

## Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for **O-Propyl-L-tyrosine**. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers can confidently approach the synthesis, purification, and characterization of this and related compounds. The provided protocols offer a solid foundation for obtaining high-quality data, ensuring the scientific rigor required in drug development and chemical research.

## References

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